

# Navigating the Solid-Liquid Transition of Nonadecane: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Nonadecane

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An In-depth Exploration of the Physicochemical Properties, Experimental Analysis, and Pharmaceutical Applications of n-**Nonadecane**'s Phase Change Behavior.

## Introduction

N-**Nonadecane** (C<sub>19</sub>H<sub>40</sub>), a long-chain aliphatic hydrocarbon, serves as a significant model system in the study of solid-liquid phase transitions. Its well-defined melting behavior and substantial latent heat of fusion make it a material of great interest in diverse scientific and industrial fields, most notably as a phase change material (PCM) for thermal energy storage and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the solid-liquid phase transition of **nonadecane**, detailing its thermodynamic properties, experimental characterization protocols, and its burgeoning role in pharmaceutical sciences. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile n-alkane.

## Thermophysical Properties of Nonadecane

The solid-liquid phase transition of **nonadecane** is characterized by a series of distinct thermodynamic events. Prior to melting, solid **nonadecane** undergoes a solid-solid phase transition from a more ordered, low-temperature orthorhombic crystal structure to a less ordered "rotator" phase.<sup>[1][2]</sup> In this rotator phase, the long-chain molecules exhibit rotational motion around their longitudinal axes while maintaining their layered packing.<sup>[3][4]</sup> This transition absorbs a significant amount of energy before the final transition to the isotropic liquid phase.

A summary of the key quantitative data related to the phase transitions of **nonadecane** is presented in the tables below. These values represent a compilation from various experimental studies and provide a basis for comparison and modeling.

Table 1: General and Thermodynamic Properties of n-Nonadecane

Property	Value	Unit
Molecular Formula	C <sub>19</sub> H <sub>40</sub>	-
Molar Mass	268.52	g/mol
Density (at 25 °C)	0.786	g/mL[5]
Melting Point	~32	°C[2][5]
Boiling Point	~330	°C[5]
Appearance	White crystalline solid	-

Table 2: Enthalpy and Entropy of Phase Transitions of n-Nonadecane

Phase Transition	Temperature (°C)	Enthalpy ( $\Delta H$ )	Enthalpy ( $\Delta H$ )	Entropy ( $\Delta S$ )
kJ/mol	J/g	J/(mol·K)		
Solid-Solid (Orthorhombic to Rotator)	~22.8 - 26.2	~13.7 - 16.5	~51 - 61.4	~46.2
Solid-Liquid (Melting)	~32.0 - 35.3	~43.8 - 47.4	~163 - 176.5	~155.9
Total Fusion (Solid to Liquid)	-	~59.3 - 62.7	~221 - 233.5	-

Note: The range of values reflects variations reported in the literature due to differences in sample purity and experimental conditions.

# Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary experimental technique for characterizing the solid-liquid phase transition of **nonadecane**. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

## Detailed Methodology for DSC Analysis of Nonadecane

### 1. Instrument Calibration:

- Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, which has a well-defined melting point (156.6 °C) and heat of fusion (28.45 J/g).  
[6]
- Perform the calibration at a heating rate consistent with the planned experimental runs.

### 2. Sample Preparation:

- Accurately weigh a small sample of high-purity n-**nonadecane** (typically 5-10 mg) into a clean aluminum DSC pan.[6][7]
- To ensure good thermal contact, the sample should cover the bottom of the pan as evenly as possible. For solid samples, it is preferable to use a single piece or a gently compacted powder.
- Hermetically seal the aluminum pan to prevent any loss of sample due to sublimation or evaporation during the experiment.

### 3. DSC Measurement Procedure:

- Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
- Purge the DSC cell with an inert gas, typically dry nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible and inert atmosphere.[6]

- The temperature program should be designed to observe both the solid-solid and solid-liquid transitions. A typical program would be:
  - Isothermal hold: Hold the sample at a temperature well below the solid-solid transition (e.g., 0 °C) for a few minutes to ensure thermal equilibrium.
  - Heating ramp: Heat the sample at a controlled rate (e.g., 2-10 °C/min) to a temperature significantly above the melting point (e.g., 50 °C).[6][8]
  - Isothermal hold: Hold the sample at the upper temperature for a few minutes.
  - Cooling ramp: Cool the sample at the same rate as heating back to the initial temperature to observe crystallization.[8]

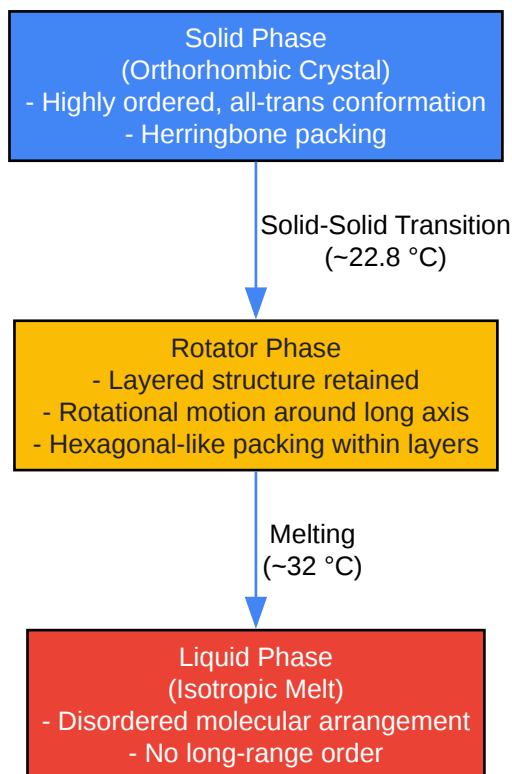
#### 4. Data Analysis:

- From the heating curve, identify the endothermic peaks corresponding to the solid-solid transition and melting.
- The onset temperature of the peak is typically taken as the transition temperature.
- Integrate the area under each peak to determine the enthalpy of the transition ( $\Delta H$ ).
- The entropy of the transition ( $\Delta S$ ) can be calculated using the equation:  $\Delta S = \Delta H / T$ , where  $T$  is the transition temperature in Kelvin.

## Visualizing the Phase Transitions of Nonadecane

The distinct molecular arrangements in the solid, rotator, and liquid phases of **nonadecane** can be represented in a logical diagram. The initial solid phase is a highly ordered orthorhombic crystal. As temperature increases, it transitions to a rotator phase with retained layered structure but with rotational freedom of the molecules. Finally, the layered structure breaks down into a disordered liquid phase.

## Phase Transition Pathway of n-Nonadecane



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Caption: Phase transition pathway of n-**nonadecane**.

## Application in Drug Development: Thermo-Responsive Drug Delivery

The sharp and reversible solid-liquid phase transition of **nonadecane** makes it an excellent candidate for the core of thermo-responsive microcapsules in controlled drug delivery systems. [9] The fundamental principle is to encapsulate a therapeutic agent within a solid matrix of **nonadecane**, which is then enclosed in a stable shell. The drug remains trapped within the solid **nonadecane** at physiological body temperature (or below, depending on the formulation). When a localized thermal trigger is applied (e.g., focused ultrasound or external heating), the

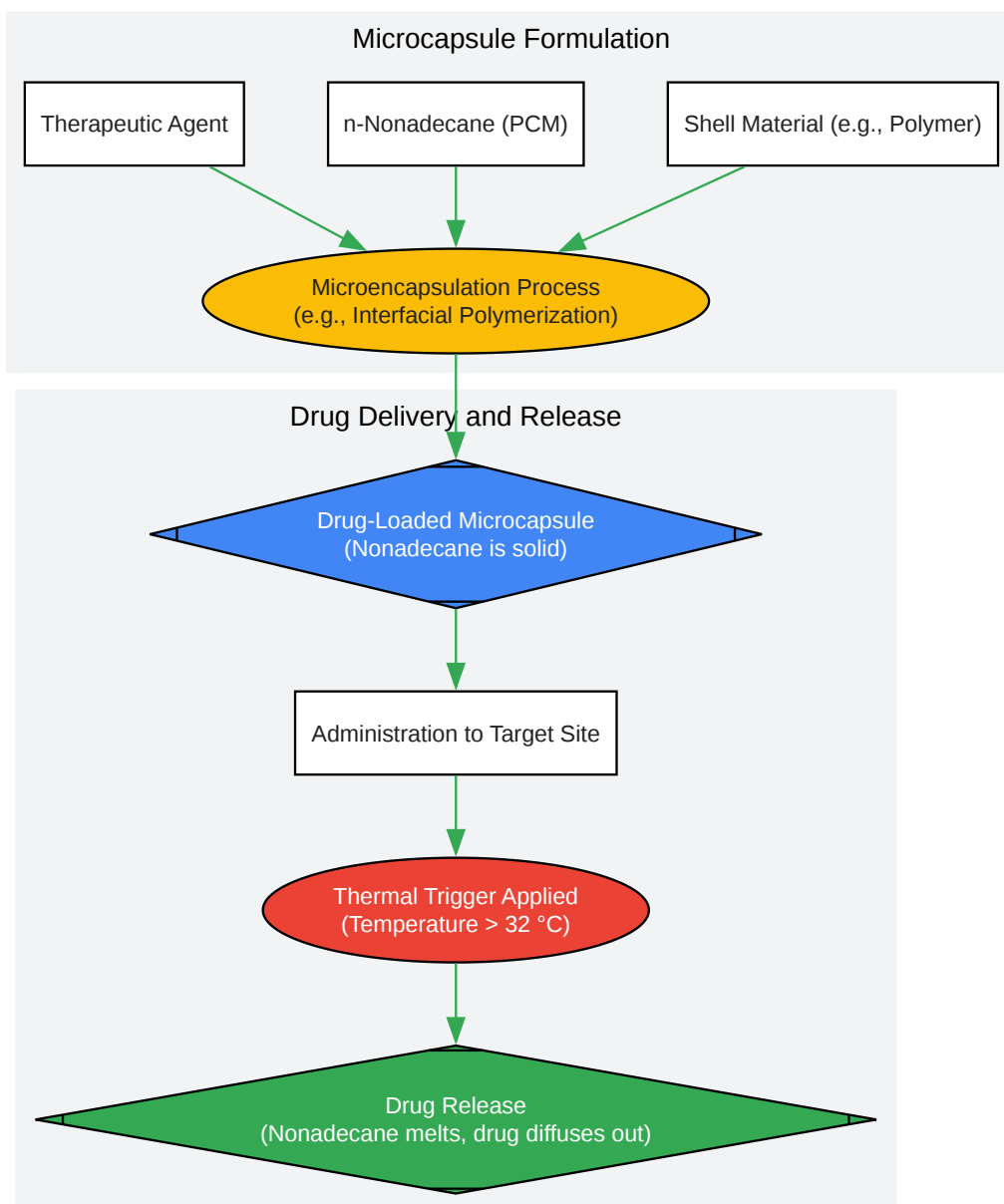
temperature is raised above the melting point of **nonadecane**, causing it to liquefy. This phase change leads to the release of the encapsulated drug.

The release mechanism can be attributed to several factors:

- **Increased Drug Mobility:** In the liquid state, the drug molecules have significantly higher mobility and can diffuse out of the molten core and through the shell.
- **Volume Expansion:** **Nonadecane**, like most substances, expands upon melting. This increase in volume can induce stress on the microcapsule shell, potentially opening pores or even causing rupture, leading to a burst release of the drug.

The workflow for creating and utilizing these thermo-responsive drug delivery systems can be visualized as follows:

## Workflow for Nonadecane-Based Thermo-Responsive Drug Delivery

[Click to download full resolution via product page](#)Caption: Workflow for **nonadecane**-based drug delivery.

## Conclusion

The solid-liquid phase transition of n-**nonadecane** is a well-defined and characterizable phenomenon with significant practical implications. Its behavior, including the intermediate rotator phase, provides a rich area for fundamental research in materials science and physical chemistry. For drug development professionals, the sharp and reversible nature of this transition offers a powerful tool for the design of stimuli-responsive drug delivery systems. A thorough understanding of its thermophysical properties and the application of precise experimental techniques like DSC are paramount to harnessing the full potential of **nonadecane** in these advanced applications. This guide serves as a foundational resource for researchers and scientists working with or exploring the multifaceted nature of **nonadecane**'s phase change behavior.

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